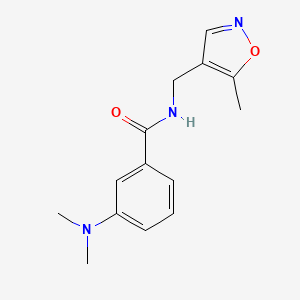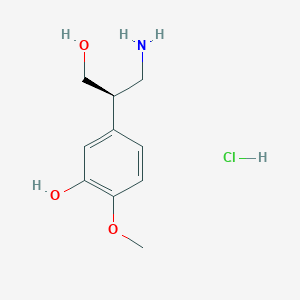
(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxy-4-methoxyphenyl)propionic acid is a chemical compound with the empirical formula C10H12O4 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for 3-(3-hydroxy-4-methoxyphenyl)propionic acid is COc1ccc (CCC (O)=O)cc1O . The InChI is 1S/C10H12O4/c1-14-9-4-2-7 (6-8 (9)11)3-5-10 (12)13/h2,4,6,11H,3,5H2,1H3, (H,12,13) .Chemical Reactions Analysis
The Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .Physical And Chemical Properties Analysis
3-(3-hydroxy-4-methoxyphenyl)propionic acid is a solid substance . Its molecular weight is 196.20 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Applications
Synthesis of Antihypertensive Agents : Research on β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine, a compound structurally related to the specified chemical, demonstrates its antihypertensive effects in animal models. This study also discusses the synthesis of the compound and its enantiomers, highlighting the potential for creating enantioselective drugs with specific biological activities (Crooij & Eliaers, 1969).
Chiral Recognition and Separation Technologies : A study on macrocyclic peptides demonstrates the differentiation of (R)- and (S)-amino acid ester salts by macrocyclic pseudopeptides, indicating a methodology that could be applied to separate enantiomers of compounds similar to "(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl" for research or therapeutic uses (Miyake et al., 1993).
Biochemical and Material Science Applications
Corrosion Inhibition : Research into the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates its efficacy as a corrosion inhibitor for mild steel in acidic conditions. This suggests that derivatives of "(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl" might find applications in protecting materials from corrosion (Bentiss et al., 2009).
Synthesis of Optical Active Intermediates : A study on the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine as an optical active intermediate for pharmaceuticals illustrates the potential for synthesizing intermediates from specific chiral compounds, which could be applicable for developing drugs or research chemicals (Fan et al., 2008).
Analytical Chemistry Applications
- High-Performance Liquid Chromatography (HPLC) : The separation of 3-substituted-(R,S)-beta-alanine derivatives using HPLC, as detailed by Chen, Qiu, and Xu (2005), indicates the importance of chromatographic techniques in analyzing and purifying compounds like "(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl". This could aid in the purification of enantiomers and derivatives for research purposes Chen, Qiu, & Xu, 2005.
Safety and Hazards
Propiedades
IUPAC Name |
5-[(2R)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFPWYNIVCKW-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


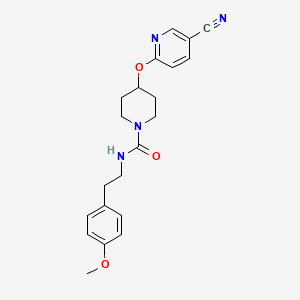
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
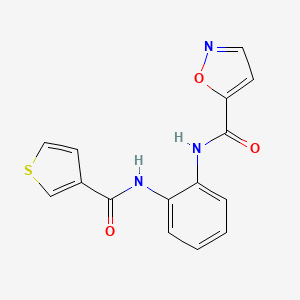
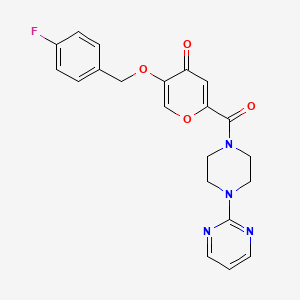
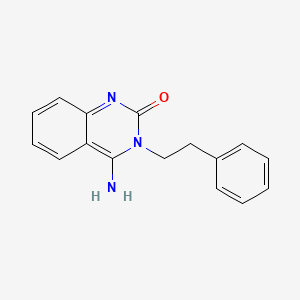
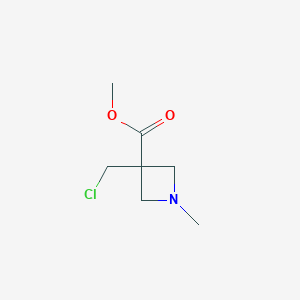
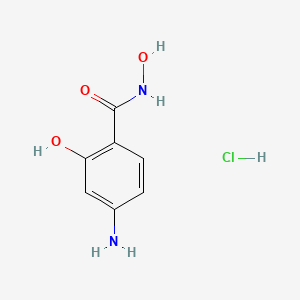
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

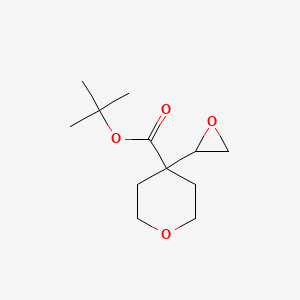
![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)

